molecular formula C27H27N3O3S B11421931 4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one

4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one

Cat. No.: B11421931
M. Wt: 473.6 g/mol
InChI Key: PEHSHMLCKGKMDW-UHFFFAOYSA-N
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Description

4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C27H27N3O3S

Molecular Weight

473.6 g/mol

IUPAC Name

4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O3S/c1-32-21-10-12-22(13-11-21)33-15-14-29-25-9-4-3-8-24(25)28-27(29)19-16-26(31)30(18-19)20-6-5-7-23(17-20)34-2/h3-13,17,19H,14-16,18H2,1-2H3

InChI Key

PEHSHMLCKGKMDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)SC

Origin of Product

United States

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